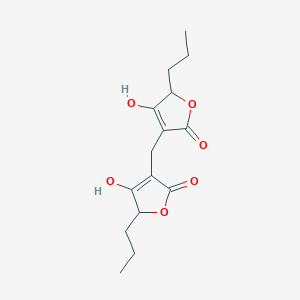![molecular formula C6H10LiNO B14211989 Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- CAS No. 779352-54-4](/img/structure/B14211989.png)
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- is a chemical compound with the molecular formula C8H14LiNO This compound is known for its unique structure, which includes a lithium atom bonded to a 4,5-dihydro-4,4-dimethyl-2-oxazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- typically involves the reaction of 4,5-dihydro-4,4-dimethyl-2-oxazole with a lithium reagent. One common method is the reaction of 4,5-dihydro-4,4-dimethyl-2-oxazole with n-butyllithium in an inert atmosphere, such as nitrogen or argon, at low temperatures. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) to facilitate the formation of the desired lithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the oxazolyl group.
Substitution: The lithium atom can be substituted with other metal atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., Cl-, Br-) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolyl oxides, while reduction could produce reduced oxazolyl derivatives. Substitution reactions can result in the formation of various substituted oxazolyl compounds.
科学的研究の応用
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- involves its ability to form strong bonds with various atoms and molecules. The lithium atom in the compound acts as a nucleophile, facilitating reactions with electrophilic species. The oxazolyl group provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions. Molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.
類似化合物との比較
Similar Compounds
Lithium, (4,5-dihydro-4,4-dimethyl-2-oxazolyl)-: This compound is structurally similar but lacks the methyl group attached to the oxazolyl ring.
Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 4-methylbenzenesulfonate (ester): Another related compound with a benzeneethanol backbone and an oxazolyl group.
Uniqueness
Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]- is unique due to its specific structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
779352-54-4 |
|---|---|
分子式 |
C6H10LiNO |
分子量 |
119.1 g/mol |
IUPAC名 |
lithium;2-methanidyl-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C6H10NO.Li/c1-5-7-6(2,3)4-8-5;/h1,4H2,2-3H3;/q-1;+1 |
InChIキー |
XGBSQTAEZXYKBT-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1(COC(=N1)[CH2-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


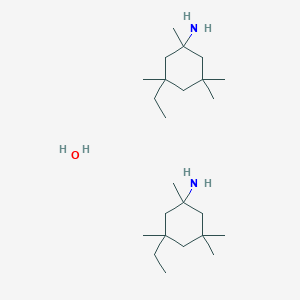
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
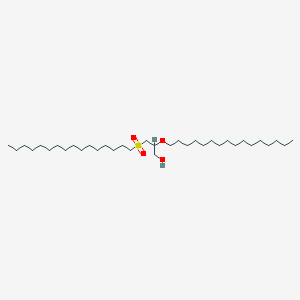
![3-Bromo-7-[(morpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-amine](/img/structure/B14211929.png)
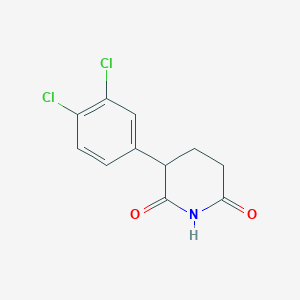
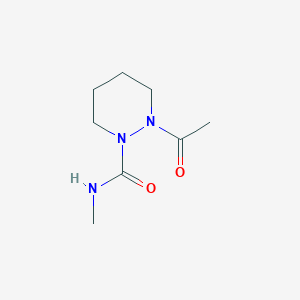
![5-Hydroxy-3-[(1S)-1-hydroxyethyl]-4-methylfuran-2(5H)-one](/img/structure/B14211935.png)
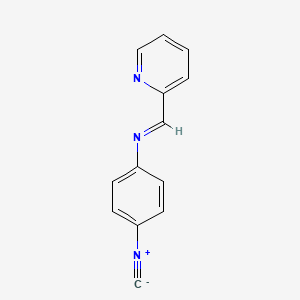
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)

